3-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-NITROBENZOYL)-2-(4-NITROPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of acylhydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-NITROBENZOYL)-2-(4-NITROPHENOXY)ACETOHYDRAZIDE typically involves the reaction of 3-nitrobenzoic acid with 4-nitrophenoxyacetic acid hydrazide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acylhydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or ethanol for several hours.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-NITROBENZOYL)-2-(4-NITROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted acylhydrazides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3-NITROBENZOYL)-2-(4-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-NITROBENZOYL)-2-(4-NITROPHENOXY)ACETOHYDRAZIDE
- N’-(3-NITROBENZOYL)-2-(4-NITROPHENOXY)ACETOHYDRAZIDE
- N’-(3-NITROBENZOYL)-2-(4-NITROPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’-(3-NITROBENZOYL)-2-(4-NITROPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of nitro and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H12N4O7 |
---|---|
Molecular Weight |
360.28 g/mol |
IUPAC Name |
3-nitro-N'-[2-(4-nitrophenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C15H12N4O7/c20-14(9-26-13-6-4-11(5-7-13)18(22)23)16-17-15(21)10-2-1-3-12(8-10)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21) |
InChI Key |
RMRUCDROGMAZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.